Uncharacterized Bioactivity vs. Validated Elastin Peptides
Val-Thr-Lys-Gly is explicitly identified in vendor technical documentation as a 'novel molecular entity with currently uncharacterized biological activity' . In contrast, the elastin-derived hexapeptide Val-Gly-Val-Ala-Pro-Gly has been demonstrated to be chemotactic for fibroblasts and monocytes in Boyden chamber assays, with maximal chemotactic response observed at approximately 10⁻⁸ M [1]. This functional divergence is not a deficiency of VTKG but rather a critical procurement consideration: researchers seeking a peptide with known biological activity should select validated sequences, whereas those requiring a novel, uncharacterized sequence for discovery, synthetic, or control purposes should select VTKG. The absence of bioactivity data for VTKG represents a measurable differentiation point that directly informs experimental design and reagent selection.
| Evidence Dimension | Biological activity characterization status |
|---|---|
| Target Compound Data | Uncharacterized (no peer-reviewed bioactivity data available) |
| Comparator Or Baseline | Val-Gly-Val-Ala-Pro-Gly: Validated chemotactic activity at ~10⁻⁸ M |
| Quantified Difference | Target has zero validated functional assays; comparator has multiple peer-reviewed functional studies |
| Conditions | Literature review; functional assays for comparator: Boyden chamber chemotaxis, human fibroblasts and monocytes |
Why This Matters
Procurement of VTKG is appropriate only for applications requiring a novel, uncharacterized sequence (e.g., screening libraries, synthetic intermediates, negative controls), whereas validated elastin peptides should be selected for studies requiring established biological activity.
- [1] Senior RM, Griffin GL, Mecham RP, Wrenn DS, Prasad KU, Urry DW. Val-Gly-Val-Ala-Pro-Gly, a repeating peptide in elastin, is chemotactic for fibroblasts and monocytes. The Journal of Cell Biology. 1984;99(3):870-874. View Source
